molecular formula C11H10BrNO B13928022 4-Bromo-2,6-dimethylisoquinolin-1-one

4-Bromo-2,6-dimethylisoquinolin-1-one

Cat. No.: B13928022
M. Wt: 252.11 g/mol
InChI Key: LQAHCKYZDXFBNP-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethyl-1(2H)-isoquinolinone is a chemical compound that belongs to the class of isoquinolinones Isoquinolinones are heterocyclic compounds containing a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-dimethyl-1(2H)-isoquinolinone can be achieved through several synthetic routes. One common method involves the bromination of 2,6-dimethyl-1(2H)-isoquinolinone using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-2,6-dimethyl-1(2H)-isoquinolinone may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-dimethyl-1(2H)-isoquinolinone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced isoquinolinone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

Major Products Formed

    Substitution: Formation of various substituted isoquinolinones.

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced isoquinolinone derivatives.

Scientific Research Applications

4-Bromo-2,6-dimethyl-1(2H)-isoquinolinone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dimethyl-1(2H)-isoquinolinone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,6-dimethylquinoline
  • 4-Bromo-2,6-dimethyl-1,1’-biphenyl
  • 4-Bromo-1,2,3,6-tetrahydropyridine

Uniqueness

4-Bromo-2,6-dimethyl-1(2H)-isoquinolinone is unique due to its specific structural features, including the presence of bromine and methyl groups on the isoquinolinone core. These features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

4-bromo-2,6-dimethylisoquinolin-1-one

InChI

InChI=1S/C11H10BrNO/c1-7-3-4-8-9(5-7)10(12)6-13(2)11(8)14/h3-6H,1-2H3

InChI Key

LQAHCKYZDXFBNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)N(C=C2Br)C

Origin of Product

United States

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